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molecular formula C13H16N2O4S B8398046 (2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

(2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

Cat. No. B8398046
M. Wt: 296.34 g/mol
InChI Key: HRDMCEZUARWMSZ-UHFFFAOYSA-N
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Patent
US06596718B1

Procedure details

A solution of (2-methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid (4) in 1N NaOH is added to a solution of potassium ferricyanide in water at a rate that the temperature does not exceed 10° C. The mixture is stirred for 3 hours at 10° C. and concentrated hydrochloric acid is added until pH 1 was reached. Filtration of the precipitate and drying yielded 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid (5). A suspension of the compound of formula (5) and 1.1′-carbonyl-diimidazole in dimethylformamide is stirred at room temperature for about one hour. A compound of formula (6), for example benzylamine, is added, stirring is continued and after about 20 hours water is added. After extraction with ethyl acetate and chromatography on silicagel with dichloromethane/ethyl acetate is yielded a compound of formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[NH:15][C:16](=[S:20])[C:17]([OH:19])=[O:18].Cl>[OH-].[Na+].O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[CH3:1][O:2][C:3]1[C:4]2[N:15]=[C:16]([C:17]([OH:19])=[O:18])[S:20][C:5]=2[C:6]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)=[CH:7][CH:8]=1 |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)NC(C(=O)O)=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 10° C
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C2=C1N=C(S2)C(=O)O)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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